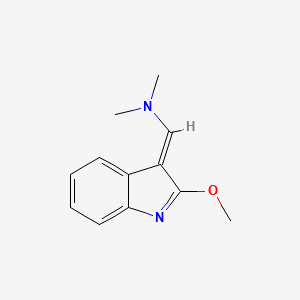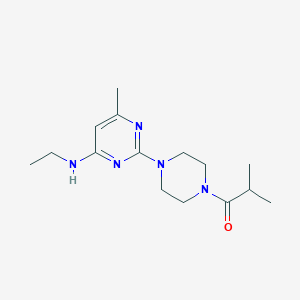
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, also known as MI, is a chemical compound that belongs to the class of tryptamines. MI has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience.
Mechanism of Action
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor but to a lesser extent than a full agonist. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in intracellular calcium levels, which is a key signaling pathway in the activation of the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the phosphorylation of the extracellular signal-regulated kinase (ERK), which is a downstream signaling molecule of the 5-HT2A receptor.
Biochemical and Physiological Effects
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in the release of the neurotransmitter glutamate, which is involved in various physiological processes, including cognition and memory. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter dopamine, which is involved in various physiological processes, including reward and motivation. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and memory.
Advantages and Limitations for Lab Experiments
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is stable under various experimental conditions and can be easily synthesized. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be used as a fluorescent probe for the detection of serotonin receptors in living cells. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has a low affinity for the 5-HT2A receptor compared to other tryptamines, which may limit its use in pharmacological studies. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine also has a short half-life, which may limit its use in in vivo studies.
Future Directions
There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine. One future direction is the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor. Another future direction is the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems, including the GABAergic and glutamatergic systems, is also a future direction. The development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine-based fluorescent probes for the detection of other neurotransmitter receptors is also a future direction. Finally, the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on various physiological and pathological processes, including mood regulation, cognition, and perception, is a future direction.
Conclusion
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of tryptamines. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments, including stability under various experimental conditions and easy synthesis. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments, including a low affinity for the 5-HT2A receptor and a short half-life. There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, including the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor and the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems.
Synthesis Methods
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can be synthesized in several ways, including the condensation of tryptamine with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of tryptamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be synthesized by the reaction of tryptamine with dimethylamine and formaldehyde.
Scientific Research Applications
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, cognition, and perception. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells.
properties
IUPAC Name |
(1E)-1-(2-methoxyindol-3-ylidene)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-10-9-6-4-5-7-11(9)13-12(10)15-3/h4-8H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUGDDHXMYMHC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5240446 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)